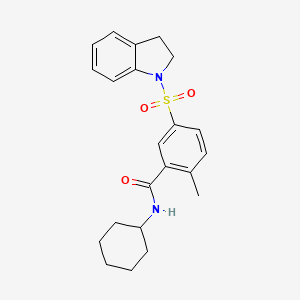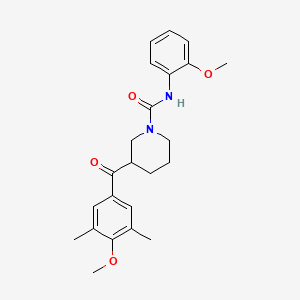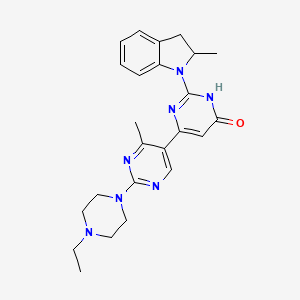
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide, also known as GW4869, is a small molecule inhibitor with a chemical structure that inhibits neutral sphingomyelinase-2 (nSMase2) activity. This molecule has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide inhibits the activity of nSMase2, which is involved in the production of ceramide, a lipid molecule that plays a role in various cellular processes. By inhibiting nSMase2, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide reduces the production of ceramide, which can lead to the inhibition of various cellular processes involved in disease progression.
Biochemical and Physiological Effects:
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of exosome secretion, the reduction of amyloid-beta and tau protein accumulation, and the inhibition of virus replication. Additionally, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has several advantages for lab experiments, including its small molecular size, which allows for easy cell penetration and uptake. Additionally, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to have low toxicity in both in vitro and in vivo studies. However, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has limitations, including its relatively low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide research, including the development of more potent and selective inhibitors of nSMase2. Additionally, further studies are needed to determine the optimal dosage and administration of N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide for therapeutic applications in various diseases. Furthermore, the potential use of N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide as a drug delivery system for targeted therapy is an area of future research.
Métodos De Síntesis
The synthesis of N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide involves several steps, including the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclohexyl-2-aminoethanesulfonic acid to form the amide. The final step involves the reaction of the amide with 2,3-dihydro-1H-indole to form N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to inhibit the exosome secretion pathway, which is involved in tumor growth and metastasis. In neurodegenerative disorders, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to reduce the accumulation of amyloid-beta and tau proteins, which are involved in Alzheimer's disease. In infectious diseases, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to inhibit the replication of viruses such as hepatitis C and dengue virus.
Propiedades
IUPAC Name |
N-cyclohexyl-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-11-12-19(15-20(16)22(25)23-18-8-3-2-4-9-18)28(26,27)24-14-13-17-7-5-6-10-21(17)24/h5-7,10-12,15,18H,2-4,8-9,13-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWQZLPLHCDKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxybenzaldehyde [5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6072140.png)
![N-(3-methoxybenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6072143.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-(methoxymethyl)piperidine](/img/structure/B6072149.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B6072159.png)
![1-(3-chlorophenyl)-4-[1-(3,4-difluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B6072176.png)


![1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B6072211.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6072214.png)
![4-(2-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6072215.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6072225.png)

![3-(4-chlorophenyl)-2-methyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6072234.png)